6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
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Overview
Description
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Spirocyclization: The indene derivative undergoes a spirocyclization reaction with a piperidine derivative under basic conditions to form the spiro[indene-piperidine] structure.
Chlorination: The resulting spiro compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Dimethylation: Finally, the amine group is dimethylated using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-diethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine
- 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-1’-carboxylate
Uniqueness
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-N,N-dimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c1-18(2)14-10-15(5-7-17-8-6-15)13-9-11(16)3-4-12(13)14/h3-4,9,14,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJNVIJVXPBNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2(CCNCC2)C3=C1C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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